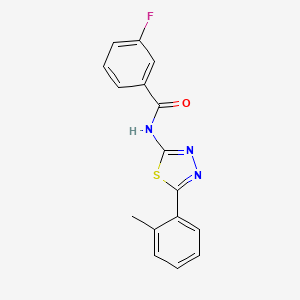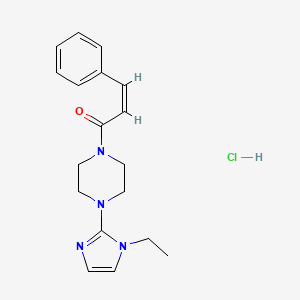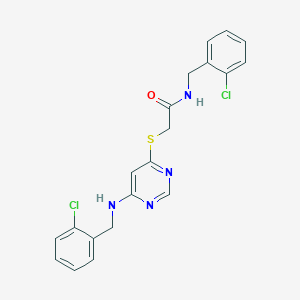![molecular formula C24H21N5O4 B2480239 2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-12-2](/img/structure/B2480239.png)
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The targeted compound is a structurally complex heterocyclic compound that likely exhibits a range of biological activities given its structural motifs. The compound incorporates elements of triazolopyrimidine, furan, and phenol, which are common in substances with diverse pharmacological properties.
Synthesis Analysis
The synthesis of similar triazolopyrimidines typically involves multi-component reactions or cyclocondensation processes. For instance, triazolopyrimidines can be synthesized through three-component condensation involving aromatic aldehydes, ethyl cyanoacetate, and diamino compounds in alkaline ethanol conditions (Ranjbar‐Karimi et al., 2010). Another method includes cyclocondensation of acetylated triazolopyrimidines with hydroxylamine or hydrazine, leading to various substituted triazolopyrimidines (Desenko et al., 1998).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be elucidated through spectroscopic methods such as NMR, IR, UV, and mass spectrometry. X-ray crystallography provides definitive structural confirmation and reveals the geometry around the heterocyclic core. For example, the molecular structure of similar compounds has been characterized by X-ray diffraction, confirming heterocyclic ring structures and substituent positions (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, alkylation, and ring-chain isomerism, influenced by the nature of substituents and reaction conditions. The presence of functional groups such as hydroxyphenyl and methoxyphenyl in the compound suggests potential for specific reactivity patterns, including nucleophilic substitution and potential for forming metal complexes (Pryadeina et al., 2008).
科学的研究の応用
Synthetic Methodologies and Derivative Exploration Research into similar compounds involves the development of novel synthetic pathways to create derivatives that may exhibit a range of biological activities. For example, a study on the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involved reactions of 2-aminofuran-3-carbonitriles with various reagents to yield compounds with potential pharmacological properties (Shaker, 2006).
Antimicrobial and Antiprotozoal Activity Compounds with furan and pyrimidine moieties have been evaluated for their antimicrobial and antiprotozoal activities. For instance, derivatives of imidazo[1,2-a]pyridines, which share a similar complexity in molecular structure, have shown significant activity against protozoal infections (Ismail et al., 2004). These studies contribute to understanding how structural variations influence biological efficacy and can guide the development of new therapeutic agents.
DNA Binding Affinity Research on compounds structurally related to the one often explores their DNA binding affinity, which is crucial for designing drugs that target genetic material in pathogens or cancer cells. For example, the binding affinity of furamidine, a compound with a furan ring, to DNA sequences has been extensively studied to understand its mechanism of action at the molecular level (Laughton et al., 1995).
特性
IUPAC Name |
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-14-20(23(31)26-17-6-3-4-7-18(17)32-2)21(15-9-11-16(30)12-10-15)29-24(25-14)27-22(28-29)19-8-5-13-33-19/h3-13,21,30H,1-2H3,(H,26,31)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGMCOFRHNMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)


![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)



![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)